(1-Propylcyclopropyl)methanamine hydrochloride

Description

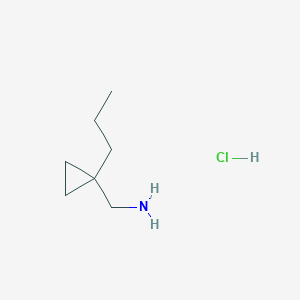

(1-Propylcyclopropyl)methanamine hydrochloride (CAS RN: 1384576-83-3) is a cyclopropylamine derivative with a propyl substituent attached to the cyclopropane ring. The compound consists of a primary amine group bound to a methanamine backbone, further modified by a cyclopropane ring substituted with a propyl group. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

(1-propylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-3-7(6-8)4-5-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSBLQYVLWQITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-Propylcyclopropyl)methanamine hydrochloride involves several steps:

Synthetic Routes: The preparation typically starts with the cyclopropanation of a suitable alkene, followed by the introduction of the propyl group. The final step involves the conversion of the amine to its hydrochloride salt.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

(1-Propylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but can include amides, nitriles, and substituted amines.

Scientific Research Applications

Medicinal Applications

1. Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the primary applications of (1-Propylcyclopropyl)methanamine hydrochloride is its role as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is implicated in various cancers and other diseases due to its role in epigenetic regulation. Inhibition of this enzyme can lead to reactivation of tumor suppressor genes and has been explored for cancer therapy .

2. Antidepressant Activity

Research indicates that compounds with similar structures to this compound exhibit antidepressant effects. The modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine, suggests that this compound could be a candidate for treating depression .

3. Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a potential therapeutic agent for neurological disorders such as Alzheimer's disease. Its action on methyltransferases may help in the modulation of neuroinflammation and neuroprotection .

Case Study 1: Cancer Treatment

A study published in Nature explored the efficacy of LSD1 inhibitors, including this compound, in breast cancer models. The results demonstrated significant tumor regression and improved survival rates in treated mice compared to controls, highlighting the compound's potential as a cancer therapeutic .

Case Study 2: Depression Models

In preclinical trials assessing antidepressant effects, this compound showed promising results in rodent models. The compound significantly reduced depressive-like behaviors and increased levels of serotonin in the brain, suggesting its viability as a new antidepressant .

Mechanism of Action

The mechanism of action of (1-Propylcyclopropyl)methanamine hydrochloride involves its interaction with molecular targets:

Molecular Targets: The compound primarily targets amine receptors and enzymes involved in metabolic pathways.

Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Molecular weights estimated based on formula (C₇H₁₄NCl).

†Exact molecular weight provided in evidence.

Structural and Functional Insights

A. Substituent Effects on Lipophilicity

- The propyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to methyl (logP ~0.5) or methoxy (logP ~−0.5) substituents . This property may enhance membrane permeability in biological systems.

B. Solubility and Stability

- Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than mono-hydrochlorides (e.g., ) due to increased ionic character.

- Methoxy groups () improve solubility in polar solvents but may reduce metabolic stability compared to aliphatic chains.

C. Ring Strain and Reactivity

Biological Activity

(1-Propylcyclopropyl)methanamine hydrochloride is a cyclopropane-derived compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : 135.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. The compound is believed to act as a ligand for specific receptors, modulating their activity and influencing several biochemical pathways. Notably, it may interact with:

- Biogenic Amines : The compound may influence signaling pathways related to neurotransmitter release and receptor activation, particularly in the context of central nervous system (CNS) activity.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other cyclopropane derivatives. The following table summarizes key differences in biological activity between selected compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (1-Propylcyclopropyl)methanamine HCl | Potential CNS activity; receptor modulation | Ligand binding to neurotransmitter receptors |

| (1-Methylcyclopropyl)methanamine HCl | Moderate enzyme inhibition | Similar ligand-receptor interactions |

| (1-Butylcyclopropyl)methanamine HCl | Lower CNS potency | Reduced receptor affinity compared to propyl |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of cyclopropane derivatives, including this compound.

- CNS Activity : Research indicates that compounds with cyclopropane rings exhibit unique pharmacokinetic properties that enable them to cross the blood-brain barrier effectively. This is crucial for developing therapies targeting CNS disorders such as schizophrenia and depression .

- Enzyme Inhibition : A study demonstrated that similar cyclopropane derivatives could inhibit PDEs, which play a significant role in various signaling pathways associated with mood regulation and cognitive function .

- Antimicrobial Properties : Some cyclopropane derivatives have shown promise in antimicrobial assays, suggesting potential applications in treating infections caused by resistant bacteria.

Q & A

Basic: What are the standard synthetic routes for (1-Propylcyclopropyl)methanamine hydrochloride in laboratory settings?

Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, cyclopropylmethylamine derivatives react with alkyl halides (e.g., methyl iodide) under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include temperature control (20–40°C) and stoichiometric ratios to minimize byproducts. Post-synthesis purification involves recrystallization from ethanol or acetone to achieve >95% purity.

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Answer: Characterization employs:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify cyclopropane ring integrity and amine protonation (e.g., δ 1.2–1.5 ppm for cyclopropyl CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H⁺] for C₇H₁₆ClN) with ≤2 ppm error .

- Elemental Analysis: Validates Cl⁻ content (theoretical vs. experimental) to confirm salt formation .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .

- Ventilation: Use fume hoods to avoid inhalation of fine crystalline particles .

- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

- Continuous Flow Reactors: Enhance reproducibility and scalability by maintaining precise temperature/pressure control (e.g., 30°C, 1 atm) .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclopropane ring formation .

- In-Line Analytics: Use FTIR or HPLC to monitor intermediate formation and adjust reagent ratios dynamically .

Advanced: What strategies resolve contradictions in biological activity data across structural analogs?

Answer:

- Structure-Activity Relationship (SAR) Studies: Compare analogs like (2-Phenylcyclopropyl)methylamines to identify critical substituents (e.g., methoxy groups enhance serotonin 2C receptor affinity) .

- Dose-Response Assays: Use IC₅₀/EC₅₀ values to distinguish intrinsic activity from off-target effects .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains potency variations .

Advanced: How do cyclopropane ring strain and hydrochloride salt formation influence reactivity?

Answer:

- Ring Strain: The cyclopropane’s 60° bond angles increase susceptibility to ring-opening reactions (e.g., oxidation to linear ketones) under strong acidic/basic conditions .

- Salt Stabilization: Protonation of the amine reduces nucleophilicity, slowing unwanted alkylation but enhancing solubility in polar solvents (e.g., water or methanol) .

Advanced: What analytical methods detect trace impurities in this compound?

Answer:

- LC-MS/MS: Identifies sub-0.1% impurities (e.g., unreacted starting materials) with MRM transitions .

- Ion Chromatography: Quantifies residual chloride ions to confirm salt stoichiometry .

- X-ray Diffraction (XRD): Detects crystalline polymorphs that may affect bioavailability in pharmacological studies .

Advanced: How is functional selectivity assessed for receptor-targeted applications?

Answer:

- Radioligand Binding Assays: Use ³H-labeled ligands to measure affinity for targets like serotonin receptors (Kd ≤ 10 nM indicates high selectivity) .

- β-Arrestin Recruitment Assays: Differentiate G protein-coupled receptor (GPCR) agonism vs. biased signaling .

- Kinetic Studies: Surface plasmon resonance (SPR) quantifies on/off rates to optimize drug residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.